molecular formula C20H21N3O7 B11563936 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate

Cat. No.: B11563936
M. Wt: 415.4 g/mol
InChI Key: UZYOGQRHVQGSKD-UFFVCSGVSA-N
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Description

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a hydrazinylidene group, a methoxy group, and a nitrophenyl acetate moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: This step involves the reaction of 3,4-dimethylphenoxyacetic acid with hydrazine hydrate to form the hydrazone intermediate.

    Acetylation: The hydrazone intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Condensation Reaction: The acetylated hydrazone is then reacted with 2-methoxy-3-nitrobenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenoxy groups.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the nitro group and the hydrazinylidene moiety suggests possible applications in the development of anti-cancer and anti-inflammatory agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism by which 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate exerts its effects involves interactions with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-chlorobenzoate
  • 2-[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetamide

Uniqueness

Compared to similar compounds, 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate stands out due to its specific combination of functional groups. The presence of both the nitro and methoxy groups, along with the hydrazinylidene moiety, provides unique reactivity and potential biological activity that is not observed in closely related compounds.

This detailed overview highlights the significance and versatility of this compound in various scientific domains

Properties

Molecular Formula

C20H21N3O7

Molecular Weight

415.4 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate

InChI

InChI=1S/C20H21N3O7/c1-12-5-7-16(9-13(12)2)29-11-18(25)22-21-10-15-6-8-17(30-14(3)24)20(28-4)19(15)23(26)27/h5-10H,11H2,1-4H3,(H,22,25)/b21-10+

InChI Key

UZYOGQRHVQGSKD-UFFVCSGVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C(=C(C=C2)OC(=O)C)OC)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C(=C(C=C2)OC(=O)C)OC)[N+](=O)[O-])C

Origin of Product

United States

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